molecular formula C11H14F2OS B8077399 1,3-Difluoro-5-(4-methylsulfanylbutoxy)benzene

1,3-Difluoro-5-(4-methylsulfanylbutoxy)benzene

Cat. No.: B8077399
M. Wt: 232.29 g/mol
InChI Key: STNMSJXSUJHCQT-UHFFFAOYSA-N
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Description

The compound identified as “1,3-Difluoro-5-(4-methylsulfanylbutoxy)benzene” is a chemical entity with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “1,3-Difluoro-5-(4-methylsulfanylbutoxy)benzene” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the synthesis process.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: “1,3-Difluoro-5-(4-methylsulfanylbutoxy)benzene” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are critical in determining the reaction pathway and products.

Major Products: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

“1,3-Difluoro-5-(4-methylsulfanylbutoxy)benzene” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate biochemical pathways and interactions. In medicine, “this compound” is explored for its potential therapeutic effects and as a tool for drug discovery. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of “1,3-Difluoro-5-(4-methylsulfanylbutoxy)benzene” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “1,3-Difluoro-5-(4-methylsulfanylbutoxy)benzene” include those with comparable chemical structures and reactivity. Examples of such compounds are listed in various chemical databases and can be identified using structural similarity searches.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity and applications compared to its similar counterparts, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

1,3-difluoro-5-(4-methylsulfanylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2OS/c1-15-5-3-2-4-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNMSJXSUJHCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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